Aluminiumsulfat-Ammonium

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aluminum ammonium sulfate can be explored through various chemical reactions, including the combination of aluminum sulfate and ammonium sulfate in aqueous solution. The research by Reddy et al. (2007) provides insights into the synthesis of in situ particle-reinforced aluminum composites, which could offer a foundational understanding for the synthesis of aluminum ammonium sulfate by elucidating the mechanisms behind the interaction of aluminum with other compounds during thermal and mechanical processes (Reddy, Das, & Das, 2007).

Molecular Structure Analysis

Understanding the molecular structure of aluminum ammonium sulfate is crucial for its application in various fields. While the reviewed papers do not directly address the molecular structure of aluminum ammonium sulfate, the synthesis and interactions of aluminum compounds, as discussed, imply a complex structure that allows for its diverse applications. The molecular structure dictates its solubility, stability, and reactivity with other compounds, which is fundamental for its use in water purification and as a mordant.

Chemical Reactions and Properties

The interaction of aluminum with nitrogen in the soil-plant system, as explored by Zhao and Shen (2018), can provide indirect insights into the chemical reactions and properties of aluminum ammonium sulfate. The study highlights the complex interplay between aluminum and nitrogen sources in the environment, which could mirror the reactivity of aluminum ammonium sulfate in various applications (Zhao & Shen, 2018).

Physical Properties Analysis

The physical properties of aluminum ammonium sulfate, such as its crystalline form, solubility in water, and stability under various environmental conditions, determine its utility in a wide range of applications. While specific studies on these properties were not reviewed, the general characteristics of aluminum compounds, as discussed in the synthesis and molecular structure analyses, suggest that aluminum ammonium sulfate possesses unique physical properties that make it valuable in both industrial and scientific contexts.

Chemical Properties Analysis

The chemical properties of aluminum ammonium sulfate, including its reactivity with other substances, pH level, and role in chemical reactions, are essential for its use in water purification, as a food additive, and in other applications. The research provides a basis for understanding these properties, even though direct analysis of aluminum ammonium sulfate's chemical properties was not available.

Wissenschaftliche Forschungsanwendungen

Extraktion von Aluminiumoxid aus Flugasche mit hohem Aluminiumoxidgehalt

Aluminiumsulfat-Ammonium kann zur Extraktion von Aluminiumoxid aus Flugasche mit hohem Aluminiumoxidgehalt verwendet werden, einer Art von festen Abfallprodukten aus Kohlekraftwerken . Die Flugasche mit hohem Aluminiumoxidgehalt wird durch das Ammoniumsulfatverfahren aktiviert, und das Aluminiumoxid wird effizient extrahiert . Dieser Prozess ist ein wichtiger Schritt zur Realisierung einer hochwertigen Verwertung von Flugasche .

Wasseraufbereitung

This compound wird üblicherweise als Koagulant bei der Reinigung von Trinkwasser und Abwasserbehandlung verwendet . Es hilft, Verunreinigungen und suspendierte Partikel zu entfernen, indem es sie dazu bringt, sich zusammenzuklumpen, wodurch ihre Entfernung durch Sedimentation oder Filtration erleichtert wird .

Koagulations-Flockungsbehandlung

In einer einjährigen Studie wurde die Wirksamkeit der Koagulations-Flockungsbehandlung mit Aluminiumsulfat an einem stark verschmutzten Standort untersucht . Es wurde festgestellt, dass die Behandlung wirksam ist bei der Entfernung mehrerer physikalisch-chemischer Eigenschaften, wie z. B. Wasserstoffpotential (pH), elektrische Leitfähigkeit, Trübung, organische Stoffe, Ammonium (NH +4 ), Phosphat (PO 43− ), Nitrat (NO 3− ), Nitrit (NO 2− ), Calcium (Ca 2+ ), Magnesium (Mg 2+), Gesamthärte (TH), Chlorid (Cl −), Bicarbonat (HCO 3− ), Sulfat (SO 42− ), Eisen (Fe 3+ ), Mangan (Mn 2+ ), Aluminium (Al 3+ ), Kalium (K + ), Natrium (Na + ), vollständige alkalimetrische Titration (TAC) und Trockenrückstand (DR) .

Verwendung als Abwehrmittel in der Landwirtschaft

This compound wurde hinsichtlich seiner Verwendung als Abwehrmittel bei Reihenkulturen (Salat, Brassica, Karotten und andere Gemüsekulturen), kombinierbaren Kulturen (Getreide, Hülsenfrüchte und Raps), Grünland (hauptsächlich Zier- und Sportrasen), Obstplantagen und Forstwirtschaft, Zierpflanzen und Zierpflanzen einschließlich der Verwendung auf harten Oberflächen bewertet .

Wirkmechanismus

Target of Action

Aluminum ammonium sulfate, also known as ammonium alum, is a white crystalline double sulfate . It primarily targets bacteria, acting as a bacteriostatic agent . It also targets the sweat glands in humans, reducing perspiration and body odor .

Mode of Action

The compound works by creating an environment that inhibits bacterial growth. When mixed with sweat, it forms a solution with a slightly acidic pH, typically ranging from 3 to 5 . This acidic environment is unfavorable for bacterial growth, thus acting as a deodorant . In addition, it is used as a bird and animal repellent .

Biochemical Pathways

It is known that the compound can interact with various ions in the body, such as aluminum, ammonium, and sulfate ions

Pharmacokinetics

Aluminum ammonium sulfate is highly soluble in water, non-volatile, and non-persistent in soils . After ingestion or topical application, it is assumed to dissociate into its constituent ions (aluminum, ammonium, and sulfate) before absorption

Result of Action

The primary result of aluminum ammonium sulfate action is the inhibition of bacterial growth, leading to reduced body odor when used as a deodorant . When used as a repellent, it deters birds and animals from the treated areas .

Action Environment

The action of aluminum ammonium sulfate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its efficacy as a repellent can be influenced by the presence of other attractive or repelling factors in the environment .

Safety and Hazards

Aluminum Ammonium Sulfate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Aluminum-containing adjuvants have been used for over 90 years to enhance the immune response to vaccines . Recent work has significantly advanced our understanding of the physical, chemical, and biological properties of these adjuvants, offering key insights on underlying mechanisms . Given the long-term success of aluminum adjuvants, they should continue to represent the “gold standard” against which all new adjuvants should be compared .

Eigenschaften

IUPAC Name |

aluminum;azanium;disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQXXBOSCBRNNT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

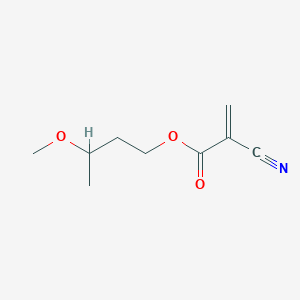

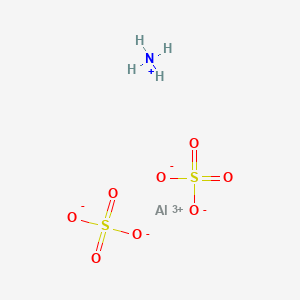

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH4NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7784-26-1 (ammonium salt (2:1:1)-dodecahydrate) | |

| Record name | Aluminum ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7051428 | |

| Record name | Ammonium aluminum sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless solid; [HSDB] White crystalline solid; Soluble in water; [MSDSonline] | |

| Record name | Aluminum ammonium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in glycerol; practically insoluble in alcohol., One gram dissolves in about 20 mL cold , 1.5 mL boiling water., Soluble in dilute acid. | |

| Record name | ALUMINUM AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.45 at 20 °C, Colorless crystals, white granules or powder; styptic taste; density: 1.65; mp 94.5 °C. At about 250 °C it becomes anhydrous; decomposes above 280 °C. One gram dissolves 7 mL in water, 0.5 mL boil water; freely soluble in glycerol; practically insoluble in alcohol. The aqueous solution is acid to litmus; pH of 0.05 molar solution: 4.6. /Dodecahydrate/ | |

| Record name | ALUMINUM AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Electrophysiological recordings were made here from the whole chorda tympani nerve in gerbil to understand the interactive effect of astringent-tasting molecules with a broad spectrum of tastants including mono- and divalent salts, bitter compounds, acids, and sweeteners. The astringent tasting compounds were tannic acid (24 mM at pH's 2.9 and 5.5), aluminum ammonium sulfate (30 mM), aluminum potassium sulfate (10 mM) and gallic acid (30 mM). Hydrochloric acid (1 mM, pH 2.9) was also tested to control for acidity, since aqueous solutions of astringent-tasting compounds are acidic. ... The aluminum salts inhibited the chorda tympani responses to all stimuli tested., ...Electrophysiological recordings were made from the gerbil chorda tympani nerve and the rat lingual nerve. ...The astringent compounds tested were: tannic acid, tartaric acid, gallic acid, aluminum ammonium sulfate and aluminum potassium sulfate. ...The aluminum salts were tested at concentrations up to 160 mM only at low pH's. All compounds rapidly (and at lower concentrations, reversibly) stimulate the chorda tympani nerve in a concentration-dependent manner at all pH's tested. The rapidity and reversibility of the chorda tympani responses suggest that astringent-tasting compounds interact directly with taste cells rather than indirectly by precipitating salivary proteins. | |

| Record name | ALUMINUM AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, COLORLESS HEXAGONAL CRYSTALS | |

CAS RN |

7784-25-0 | |

| Record name | Aluminum ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium aluminum sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium ammonium bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ALUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU64XYB1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1230234.png)

![N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1230238.png)

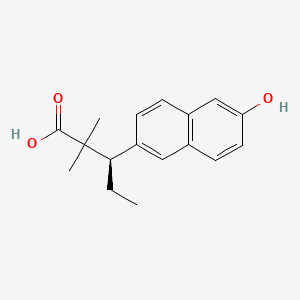

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)

![[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione](/img/structure/B1230245.png)

![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)